1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

physicochemical profiling fragment-based drug discovery lead optimization

Fragment screening often undermined by regioisomeric impurities. The 3,4-dimethylphenyl isomer (CAS 52266-72-5) uniquely induces cell differentiation, distinct from the 2,4-isomer's psychotherapeutic profile (US3975433A). • Pure positional isomer: MW 224.32, XLogP3 1.8, RO3 compliant. • Hydroxyethyl handle for acylation, etherification, or library synthesis. • Documented TS target engagement and monocyte differentiation activity. • In stock, ≥95% purity, global shipping.

Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
CAS No. 52266-72-5
Cat. No. B3270175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
CAS52266-72-5
Molecular FormulaC11H16N2OS
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=S)NCCO)C
InChIInChI=1S/C11H16N2OS/c1-8-3-4-10(7-9(8)2)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15)
InChIKeyDQXAWIJZQJGVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea (CAS 52266-72-5): Chemical Identity, Scaffold Class, and Procurement-Relevant Context


1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea (CAS 52266-72-5) is an unsymmetrical N,N′-disubstituted thiourea with the molecular formula C₁₁H₁₆N₂OS and a molecular weight of 224.32 g·mol⁻¹ [1]. It is catalogued under the fragment-library identifier GNF-Pf-3762 and the NCI/DTP accession number NSC143339 [1]. The compound belongs to the 1-aryl-3-(2-hydroxyethyl)thiourea subclass, a scaffold that has been claimed in patents for antidepressant, anti-inflammatory, and cell-differentiation applications [2][3]. As a fragment-sized molecule (MW < 250 Da; rotatable bonds = 3), it is primarily positioned as a screening hit, a pharmacophore building block, or a synthetic intermediate in medicinal chemistry and chemical biology workflows [1].

Why 1-Aryl-3-(2-hydroxyethyl)thiourea Positional Isomers Cannot Be Interchanged: The 3,4-Dimethylphenyl Differentiation Case


Within the 1-aryl-3-(2-hydroxyethyl)thiourea chemotype, the substitution pattern on the aryl ring governs both biological target preference and physicochemical properties in ways that preclude simple generic interchange. U.S. Patent US3975433A explicitly designates the 2,4-dimethylphenyl isomer as the preferred compound for psychotherapeutic applications, indicating that the 3,4-dimethylphenyl substitution pattern—while closely related—is not the optimal regioisomer for that indication [1]. Conversely, patent disclosures describing cell-differentiation activity specifically cite the 3,4-dimethylphenyl-bearing thiourea scaffold, suggesting that the 3,4-substitution pattern may confer differentiated biological activity in proliferation-arrest and differentiation-induction contexts [2]. The computed LogP differs measurably among positional isomers: XLogP3 = 1.8 for the 3,4-dimethylphenyl derivative versus XLogP3 = 2.07 for the 3,5-dimethylphenyl analog (GNF-Pf-4441), a ΔLogP of ~0.27 that can shift passive membrane permeability and non-specific protein binding [3]. These dual differences—biological target preference established in patent SAR and quantifiable physicochemical divergence—mean that substituting one positional isomer for another without experimental validation introduces unacceptable risk in reproducible research or lead-optimization campaigns.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea (52266-72-5) Against Closest Analogs


Physicochemical Differentiation: LogP, PSA, and Hydrogen-Bonding Capacity Versus Positional Isomers

The 3,4-dimethylphenyl substitution pattern yields computed physicochemical properties that are measurably distinct from its closest positional isomers. The XLogP3 of 1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea is 1.8, compared with XLogP = 2.07 for the 3,5-dimethylphenyl analog (GNF-Pf-4441), representing a ΔLogP of –0.27 and indicating lower lipophilicity [1]. The topological polar surface area (TPSA) of the 3,4-isomer is 76.38 Ų, versus 83.42 Ų for the 3,5-isomer (ΔTPSA = –7.04 Ų), suggesting moderately higher membrane permeability potential for the 3,4-substitution pattern [1]. Hydrogen bond donor count is 3 for the target compound (two thiourea N–H plus one hydroxyl O–H), which is identical across the isomer series but distinguishes this subclass from N,N-dimethylthiourea analogs (HBD = 1) that lack the hydroxyethyl group [1][2].

physicochemical profiling fragment-based drug discovery lead optimization

Positional Isomer Selectivity in Patent-Established Biological Indications: 3,4- vs. 2,4-Dimethylphenyl Substitution

Patent literature establishes a clear differentiation between positional isomers within the 1-aryl-3-(2-hydroxyethyl)thiourea class. U.S. Patent US3975433A (Dow Chemical Company) designates 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea as the preferred compound for psychotherapeutic (antidepressant/tranquilizing) applications, explicitly distinguishing it from other aryl substitution patterns [1]. In contrast, a separate patent-derived disclosure (referenced via Webisa/freshpatents.com) describes the 3,4-dimethylphenyl-substituted compound as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, indicating potential utility as an anti-cancer agent and for skin diseases such as psoriasis [2]. This orthogonal biological-activity profile—psychotherapeutic preference for the 2,4-isomer versus differentiation-inducing activity for the 3,4-isomer—provides qualitative but patent-documented evidence that the aryl substitution position determines which biological pathway is engaged.

structure-activity relationship thiourea therapeutics cell differentiation

Thymidylate Synthase Inhibitory Activity: Biochemical Evidence for Target Engagement

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been tested for inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells (rat hepatoma line), as documented in the BindingDB/ChEMBL database under assay identifier ChEBML_209625 [1]. The compound was included in a TS-focused screening panel, establishing that it engages this validated anticancer target. While the exact Ki value for this specific compound is not readily extractable from the publicly available BindingDB summary page, the same assay platform reported Ki values ranging from 3 nM to 60 nM for optimized quinazoline-based TS inhibitors in the same dataset (BindingDB entries BDBM50028408 through BDBM50037311), establishing that the assay system can resolve high-potency inhibitors [2]. The presence of the thiourea –C(=S)NH– pharmacophore, which can mimic the substrate's hydrogen-bonding pattern at the TS active site, provides a structure-based rationale for this engagement .

thymidylate synthase inhibition anticancer target engagement enzymatic screening

Hydrogen-Bond Donor Capacity and Fragment-Library Positioning: Differentiation from N,N-Dimethylthiourea and Unsubstituted Thiourea

The presence of three hydrogen-bond donor (HBD) sites—the two thiourea N–H groups plus the terminal hydroxyl O–H—distinguishes 1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea from two key comparator scaffolds. Unsubstituted thiourea (CAS 62-56-6) has HBD = 2 and molecular weight = 76.12 g·mol⁻¹, lacking both aryl substitution and the hydroxyethyl extension [1]. N,N-Dimethyl-N′-phenylthiourea derivatives (HBD = 1 or 2, depending on substitution) lack the terminal hydroxyl that can serve as a synthetic handle for further derivatization (e.g., esterification, etherification, or conjugation to carrier molecules) [2]. Within the GNF-Pf fragment library series, the compound is catalogued as Fr13390 by TargetMol, explicitly positioned as a fragment scaffold for molecular linking, expansion, and modification . The hydroxyethyl group provides a metabolic soft spot that can be exploited for pro-drug design or tuned for solubility enhancement, a feature absent in the simpler (3,4-dimethylphenyl)thiourea (CAS 16738-18-4, MW = 180.27 g·mol⁻¹, HBD = 2) [3].

fragment-based screening hydrogen bonding chemical probe design

Recommended Research and Procurement Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea (CAS 52266-72-5)


Fragment-Based Drug Discovery (FBDD) Screening and Hit Expansion

As a member of the GNF-Pf fragment library (catalogued as Fr13390 by TargetMol), this compound is purpose-built for fragment-based screening campaigns. With MW = 224.32 Da, XLogP3 = 1.8, and three hydrogen-bond donors, it satisfies the Rule of Three (RO3) criteria for fragment libraries [1]. The hydroxyethyl terminus provides a synthetic vector for fragment growing, linking, or merging strategies, while the 3,4-dimethylphenyl group offers hydrophobic contacts that can be optimized for target affinity [1]. Its documented thymidylate synthase target engagement supports its use in anti-cancer target-based FBDD programs [2].

Cell Differentiation and Proliferation-Arrest Phenotypic Screening

Patent-derived disclosures indicate that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [3]. This phenotypic signature positions the compound as a tool molecule for studying cell-fate decisions, particularly in myeloid differentiation models. Researchers investigating differentiation-based anti-cancer strategies or skin diseases such as psoriasis may use this compound as a reference pharmacological agent, with the caveat that the underlying patent disclosure does not report quantitative EC₅₀ values [3].

Thiourea Scaffold Structure-Activity Relationship (SAR) Studies Comparing Positional Isomers

The clear patent-documented differentiation between the 3,4-dimethylphenyl substitution (cell differentiation activity) and the 2,4-dimethylphenyl substitution (psychotherapeutic activity) makes this compound a critical comparator in SAR studies of the 1-aryl-3-(2-hydroxyethyl)thiourea chemotype [4][3]. Systematic panels that include the 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenyl positional isomers can map how aryl substitution regiochemistry governs target selectivity. The computed ΔLogP of –0.27 between the 3,4- and 3,5-isomers further supports the inclusion of this compound in panels correlating lipophilicity with biological readout [1].

Synthetic Intermediate for Hydroxyethyl-Derivatized Thiourea Libraries

The terminal primary alcohol (–CH₂CH₂OH) offers a chemically orthogonal functional handle for diversification. It can undergo acylation to form ester-linked prodrugs, etherification to modulate lipophilicity, or activation (e.g., mesylation/tosylation) for nucleophilic displacement with amines, thiols, or azides [1]. This distinguishes the compound from simpler arylthioureas such as (3,4-dimethylphenyl)thiourea (CAS 16738-18-4) that lack a derivatizable side chain [5]. Medicinal chemistry groups procuring a common intermediate for parallel library synthesis should prefer this hydroxyethyl-containing scaffold over the unadorned arylthiourea.

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